3-amino-6-benzyl-N-(3-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an amino group, a benzyl group, a chlorophenyl group, and a thieno[2,3-b]naphthyridine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, benzyl, and chlorophenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thieno[2,3-b]naphthyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the amino group via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the benzyl and chlorophenyl groups through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Benzothiazole Derivatives: Exhibiting antimicrobial and anticancer properties.
Quinoline Derivatives: Used in antimalarial and anticancer treatments.
Uniqueness
3-AMINO-6-BENZYL-N-(3-CHLOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the thieno[2,3-b]naphthyridine core and the combination of amino, benzyl, and chlorophenyl groups. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21ClN4OS |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(3-chlorophenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C24H21ClN4OS/c25-17-7-4-8-18(12-17)27-23(30)22-21(26)19-11-16-14-29(13-15-5-2-1-3-6-15)10-9-20(16)28-24(19)31-22/h1-8,11-12H,9-10,13-14,26H2,(H,27,30) |
InChI Key |
PKDJEGNHLXCHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NC4=CC(=CC=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.